4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813934
InChI: InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3
SMILES:
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one

CAS No.:

Cat. No.: VC15813934

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one -

Specification

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name 4-(4-methylphenyl)-2,3-benzoxazin-1-one
Standard InChI InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3
Standard InChI Key IZSOBHPRSWUFIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Its IUPAC name, 4-(p-tolyl)-1H-benzo[d][1, oxazin-1-one, reflects a benzoxazinone ring system fused with a para-methyl-substituted benzene ring (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number51334-76-0
Molecular FormulaC₁₅H₁₁NO₂
Molecular Weight237.25 g/mol
Purity≥98%

Structural Analysis

The benzoxazinone core consists of a benzene ring fused to a 1,2-oxazinone moiety. The para-tolyl group at position 4 introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between substituents affecting packing efficiency . For example, in related benzodioxole-pyrazole hybrids, dihedral angles between aromatic rings range from 31.67° to 68.22°, suggesting conformational flexibility .

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis of 4-(p-tolyl)-1H-benzo[d][1, oxazin-1-one is reported, analogous benzoxazinones are typically prepared via:

  • Cyclocondensation of ortho-substituted anthranilic acids with orthoesters or acylating agents .

  • Microwave-assisted reactions to enhance reaction efficiency and yield .

  • Acid-catalyzed heterocyclization, leveraging acetic acid or sulfuric acid to promote ring closure .

Table 2: Comparative Synthesis Conditions for Benzoxazinone Analogs

SubstrateReagents/ConditionsProductYieldSource
Anthranilic acid + orthoesterAcOH (2.6 eq), 100°C, 4–48 h2-Alkyl-4H-benzoxazin-4-ones81–82%
2-Aminonicotinic acidTriethyl orthoacetate, MW, 100°CEthyl 2-aminonicotinateLow
2-MethylquinazolinoneGlacial AcOH, NaOAc, refluxQuinazolinone-sulfonamide hybrids47–62%

Hypothetical Route for 4-(p-Tolyl)-1H-benzo[d] oxazin-1-one

A plausible synthesis involves:

  • Esterification: Reacting 4-methylanthranilic acid with triethyl orthoacetate in acetic acid to form an intermediate iminium ion.

  • Cyclization: Intramolecular attack by the carbonyl oxygen on the electrophilic carbon, followed by dehydration to yield the oxazinone ring .

  • Purification: Trituration with pentane/ether mixtures to isolate the crystalline product .

Physicochemical Properties

Spectral Characterization

Although experimental data for the title compound is scarce, related benzoxazinones exhibit:

  • IR: Strong C=O stretches near 1700 cm⁻¹ and aromatic C=C vibrations at 1600–1450 cm⁻¹ .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.2–2.6 ppm) .

  • ¹³C NMR: Carbonyl resonances at δ 160–165 ppm and aromatic carbons at δ 110–140 ppm .

Thermal and Solubility Profiles

  • Melting Point: Analogous 2-methyl-4H-benzoxazin-4-one melts at 79–80°C , suggesting similar thermal stability for the title compound.

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ether .

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